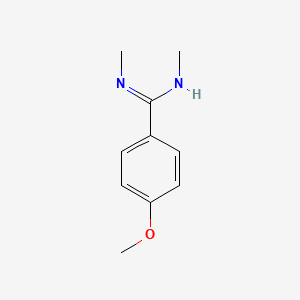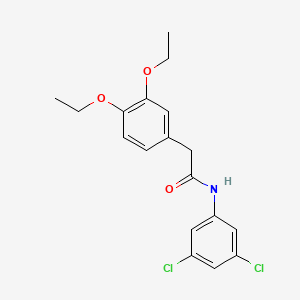
4-methoxy-N,N'-dimethylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N,N’-dimethylbenzenecarboximidamide is a chemical compound with the molecular formula C10H15N2O. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound is characterized by the presence of a methoxy group attached to a benzene ring, along with dimethylamino groups attached to the carboximidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,N’-dimethylbenzenecarboximidamide typically involves the reaction of 4-methoxybenzonitrile with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium methoxide or potassium carbonate. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-N,N’-dimethylbenzenecarboximidamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N,N’-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
4-methoxy-N,N’-dimethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N,N’-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N,N-dimethylbenzenecarboximidamide hydrochloride
- 4-methoxy-N-(4-methylbenzyl)benzamide
- 4-methoxy-N,N-dimethylbenzenecarboselenoamide
Uniqueness
4-methoxy-N,N’-dimethylbenzenecarboximidamide is unique due to its specific structural features, such as the presence of both methoxy and dimethylamino groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
4-methoxy-N,N'-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O/c1-11-10(12-2)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3,(H,11,12) |
Clave InChI |
ACKKPAWOEVUWKY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=NC)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)



![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)

![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)

![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)
